molecular formula C15H10F5NO B4077504 2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide

2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4077504
M. Wt: 315.24 g/mol
InChI Key: AGDGQHOTTIVWCF-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is of interest due to its potential use in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and 4-fluoro-3-(trifluoromethyl)aniline.

    Acylation Reaction: The key step involves the acylation of 4-fluoro-3-(trifluoromethyl)aniline with 4-fluoroacetophenone in the presence of a suitable acylating agent such as acetic anhydride or acetyl chloride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C. A catalyst like pyridine or triethylamine may be used to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Pyridine, triethylamine.

    Solvents: Acetone, dichloromethane, ethanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as fluorinated polymers and coatings. Its chemical stability and resistance to degradation make it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-N-phenylacetamide
  • 2-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
  • 2-(4-bromophenyl)-N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide exhibits unique properties due to the presence of multiple fluorine atoms. These fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The trifluoromethyl group, in particular, enhances lipophilicity and metabolic stability, making this compound distinct from its analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO/c16-10-3-1-9(2-4-10)7-14(22)21-11-5-6-13(17)12(8-11)15(18,19)20/h1-6,8H,7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDGQHOTTIVWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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